molecular formula C38H52N10O8 B14128987 Collagenase-Chromophore-SubstrateComponent A

Collagenase-Chromophore-SubstrateComponent A

Cat. No.: B14128987
M. Wt: 776.9 g/mol
InChI Key: WLJYNHBZKOQNNI-ROFHDCNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Collagenase-Chromophore-SubstrateComponent A is synthesized through a series of peptide coupling reactions. The key steps involve the coupling of 4-Phenylazobenzyloxycarbonyl (Pz) with Proline (Pro), Leucine (Leu), Glycine (Gly), and D-Arginine (D-Arg) residues. The final product is obtained as a dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS) followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Collagenase-Chromophore-SubstrateComponent A primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by collagenase enzymes between the leucine and glycine residues .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH of 7.1 and a temperature of 25°C. Common reagents used in these reactions include Tris-HCl buffer, methanol, calcium chloride, and citric acid .

Major Products Formed

The enzymatic cleavage of this compound results in the formation of two major products: the orange-yellow acylpeptide 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and the colorless tripeptide Glycine-Proline-D-Arginine (Gly-Pro-D-Arg) .

Scientific Research Applications

Collagenase-Chromophore-SubstrateComponent A is widely used in scientific research due to its specificity and sensitivity in detecting collagenase activity. Some of its key applications include:

Mechanism of Action

Collagenase-Chromophore-SubstrateComponent A exerts its effects by being specifically cleaved by collagenase enzymes. The cleavage occurs between the leucine and glycine residues, resulting in the formation of distinct peptide fragments. This enzymatic activity can be quantitatively measured using spectrophotometric methods, providing valuable insights into the activity and regulation of collagenase enzymes .

Properties

Molecular Formula

C38H52N10O8

Molecular Weight

776.9 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1

InChI Key

WLJYNHBZKOQNNI-ROFHDCNCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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